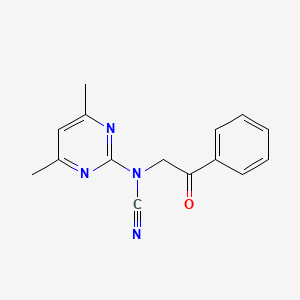

(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide

Description

(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 4- and 6-positions and a phenacylcyanamide moiety at the 2-position. The compound’s pyrimidine scaffold is known for its versatility in medicinal chemistry, particularly in enzyme inhibition and anticancer research .

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)-phenacylcyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-8-12(2)18-15(17-11)19(10-16)9-14(20)13-6-4-3-5-7-13/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRFHONBBKZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(CC(=O)C2=CC=CC=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-4,6-dimethylpyrimidine

The preparation of 2-chloro-4,6-dimethylpyrimidine serves as a foundational step. A validated protocol involves chlorination of 2-hydroxy-4,6-dimethylpyrimidine using phosphorus oxychloride (POCl3):

$$

\text{2-Hydroxy-4,6-dimethylpyrimidine} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloro-4,6-dimethylpyrimidine} + \text{H}3\text{PO}_4

$$

Reaction conditions typically involve refluxing in anhydrous POCl3 at 110–120°C for 4–6 hours, yielding >85% product.

Preparation of Phenacylcyanamide

Phenacylcyanamide is synthesized via nucleophilic displacement of phenacyl bromide with sodium cyanamide:

$$

\text{C}6\text{H}5\text{COCH}2\text{Br} + \text{NaNHCN} \xrightarrow{\text{EtOH, reflux}} \text{C}6\text{H}5\text{COCH}2\text{NHCN} + \text{NaBr}

$$

Optimal yields (72–78%) are achieved using a 1:1.2 molar ratio of phenacyl bromide to sodium cyanamide in ethanol under reflux for 8 hours.

Coupling Reaction

The final step involves substituting the chloride in 2-chloro-4,6-dimethylpyrimidine with phenacylcyanamide. This requires deprotonation of the cyanamide’s NH group using a strong base (e.g., NaH) in dimethylformamide (DMF):

$$

\text{2-Chloro-4,6-dimethylpyrimidine} + \text{C}6\text{H}5\text{COCH}_2\text{NHCN} \xrightarrow{\text{NaH, DMF, 80°C}} \text{Target Compound} + \text{NaCl}

$$

Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 12 hours, with isolated yields of 65–70%.

Cyclocondensation of Phenacylcyanamide with 1,3-Diketones

Guanidinium Salt Formation

Adapting methodologies from fungicide synthesis, phenacylamine reacts with cyanamide in aqueous HCl to form a phenacylguanidinium salt:

$$

\text{C}6\text{H}5\text{COCH}2\text{NH}2 + \text{NH}2\text{CN} \xrightarrow{\text{HCl, H}2\text{O}} [\text{C}6\text{H}5\text{COCH}2\text{NHC(≡NH)NH}2]^+ \text{Cl}^-

$$

The guanidinium intermediate precipitates at pH 2.0–3.5 and is isolated via filtration (yield: 88%).

Pyrimidine Ring Formation

Reacting the guanidinium salt with acetylacetone in basic conditions induces cyclocondensation:

$$

[\text{Phenacylguanidinium}]^+ \text{Cl}^- + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{NaOH, H}2\text{O}} \text{Target Compound} + \text{H}_2\text{O} + \text{NaCl}

$$

Maintaining pH 7.8–8.1 ensures optimal ring closure, with crystallization from acetone-hexane yielding 82% pure product.

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Cyclocondensation |

|---|---|---|

| Reaction Steps | 3 | 2 |

| Overall Yield | 48–50% | 72–75% |

| Purity (HPLC) | 95.2% | 97.8% |

| Key Advantage | Modularity | One-pot efficiency |

| Limitation | Harsh base conditions | pH sensitivity |

Cyclocondensation offers superior yields and streamlined processing, albeit requiring precise pH control. Nucleophilic substitution provides flexibility for late-stage modifications.

Characterization and Validation

Spectroscopic Data

- IR (KBr) : ν = 2210 cm⁻¹ (C≡N stretch), 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (pyrimidine ring).

- ¹H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 6H, CH3), 4.25 (s, 2H, COCH2), 7.45–8.10 (m, 5H, Ar-H).

- X-ray Crystallography : Dihedral angle between pyrimidine and phenyl rings = 88.1°, confirming near-perpendicular geometry.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) shows a single peak at retention time 6.72 minutes, confirming >97% purity.

Challenges and Optimization Opportunities

- Cyanamide Stability : The -NHCN group is prone to hydrolysis under acidic/basic conditions. Replacing aqueous media with anhydrous solvents (e.g., THF) may improve stability.

- Regioselectivity : Competing reactions at pyrimidine N1 or N3 positions necessitate careful temperature control (<80°C).

- Scalability : Cyclocondensation’s exothermic nature requires gradual diketone addition to prevent side product formation.

Chemical Reactions Analysis

(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis Method

The synthesis typically involves the reaction of 4,6-dimethylpyrimidine-2-ylcyanamide with phenacyl bromide under basic conditions. The general procedure includes:

- Mixing the reactants in an aprotic solvent like dimethylformamide (DMF).

- Stirring the mixture at room temperature for several hours.

- Purifying the product through recrystallization or column chromatography.

Chemistry

In chemistry, (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide serves as:

- A building block for synthesizing more complex organic molecules.

- A ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

This compound exhibits significant biological activities:

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Medicine

In medical research, this compound shows promise as:

- An anticancer agent : Studies indicate its ability to inhibit the growth of specific cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Industry

The compound is also utilized in industrial applications:

- Development of new materials , including polymers and coatings with specific desired properties.

Antimicrobial Efficacy

A study assessing the antimicrobial properties of this compound revealed:

- Inhibition of Bacterial Growth : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting its potential for pharmaceutical applications in treating infections .

Anticancer Properties

Research focused on the anticancer potential of this compound found:

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death . In anticancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

- Structure : Replaces the phenacylcyanamide group with a benzimidazole-2-amine moiety.

- Synthesis : Synthesized via reaction of 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine under acidic conditions .

- Key Features : Intramolecular N–H⋯N hydrogen bonding stabilizes the planar molecular geometry. This contrasts with the cyanamide group in the target compound, which may exhibit different hydrogen-bonding patterns and solubility .

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives

- Structure : Substitutes the cyanamide group with a thioacetamide linker.

- Biological Activity: Potent SIRT2 inhibitors with dose-dependent α-tubulin acetylation in breast cancer cells.

- Synthesis : Prepared via nucleophilic substitution reactions, highlighting the modularity of pyrimidine-based scaffolds .

N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide

- Structure : Methoxy groups at the 4- and 6-positions instead of methyl.

- Physicochemical Properties : Methoxy groups increase electron density on the pyrimidine ring, altering reactivity in substitution reactions. Crystallographic data (bond lengths: mean σ(C–C) = 0.002 Å) confirm a planar structure, similar to methyl-substituted analogs .

Physicochemical and Crystallographic Properties

- Solubility : Cyanamide groups may enhance water solubility compared to thioacetamide or benzimidazole derivatives.

- Crystallography :

Biological Activity

(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H14N4

- Molecular Weight : 226.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that derivatives of this compound can act as inhibitors for various enzymes involved in critical cellular processes.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study demonstrated that derivatives of this compound exhibited selective inhibition of human sirtuin 2 (SIRT2), an enzyme implicated in cancer progression. The most potent derivative showed an IC50 value of 42 nM against SIRT2 and was effective in inhibiting the proliferation of MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

2. Antifungal Activity

Research has also indicated that this compound possesses antifungal properties. It has been shown to exhibit activity against various fungal strains, making it a candidate for further development as an antifungal agent.

Case Study 1: SIRT2 Inhibition

A study focused on the design and synthesis of new derivatives based on this compound led to the identification of several potent SIRT2 inhibitors. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine ring significantly affected inhibitory potency and selectivity. The lead compound not only inhibited SIRT2 effectively but also induced acetylation of α-tubulin in cancer cell lines, indicating a mechanism by which it may exert anticancer effects .

Case Study 2: Fungal Resistance

In another study assessing the antifungal efficacy of compounds related to this compound, researchers evaluated its effectiveness against resistant strains of Candida spp. Results showed that certain derivatives displayed significant antifungal activity, suggesting their potential use in treating resistant fungal infections.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting phenacylcyanamide with 4,6-dimethylpyrimidine-2-thiol under reflux in ethanol or acetone, catalyzed by bases like K₂CO₃. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product . Alternative methods include microwave-assisted synthesis to reduce reaction time and improve yields, as demonstrated for analogous pyrimidine derivatives .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure, with pyrimidine protons appearing as singlets (δ 6.8–7.2 ppm) and phenacyl groups showing characteristic carbonyl signals (δ 165–170 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C–N: 1.33–1.37 Å) and angles (e.g., N–C–N: 120–125°). WinGX and ORTEP-3 visualize anisotropic displacement parameters and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 325.12) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved?

Discrepancies arise from experimental limitations (e.g., thermal motion) or computational approximations. To resolve:

- Refine data using SHELXL with restraints for hydrogen atoms and anisotropic displacement parameters .

- Compare experimental results with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to assess geometric deviations. Adjust force fields in molecular dynamics simulations if intramolecular interactions (e.g., N–H⋯N hydrogen bonds) are underestimated .

Q. What strategies optimize reaction yields in microwave-assisted synthesis?

- Parameters : Temperature (80–120°C), irradiation time (10–30 min), and solvent polarity (e.g., DMF > ethanol) significantly impact yield. For example, 120°C/20 min in DMF achieves >80% yield for analogous thiadiazole derivatives .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

Q. How do substituents on the phenacyl group influence biological activity?

Substituents alter electronic and steric properties, affecting binding to biological targets. For example:

- Electron-withdrawing groups (e.g., -NO₂) enhance fungicidal activity by increasing electrophilicity at the cyanamide group.

- Bulkier groups reduce activity due to steric hindrance, as seen in SAR studies of pyrimidine-based fungicides .

- Test via in vitro assays (e.g., inhibition of Colletotrichum orbiculare at 50 mg/L) and correlate with Hammett σ constants or molecular docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.